
2-Hydroxyoctan-3-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Oxidation Processes
- Ferrocene Catalyzed Autoxidation : Research by Lubach and Drenth (2010) explored the autoxidation of similar ketones in acidic environments, catalyzed by ferrocene. This process, focusing on the acid-catalyzed enolization of the substrate, could be relevant to understanding the behavior of 2-hydroxyoctan-3-one in similar conditions (Lubach & Drenth, 2010).
Pheromone Research and Pest Control
- Attractant Pheromones for Invasive Species : A study identified 2-hydroxyoctan-3-one as a component of pheromones in certain invasive beetle species. This compound's efficacy in attracting these species suggests its potential use in pest control strategies (Narai et al., 2015).
Photophysics and Photochemistry
- Hydrophilic Dye Studies : Investigations into the photophysical and photochemical properties of hydrophilic dyes in various environments utilized similar hydroxy ketones. This research could offer insights into the behavior of 2-hydroxyoctan-3-one under photochemical conditions (Tatikolov & Costa, 2002).
Biomedical Applications
- Bone Tissue Regeneration : A study on the fabrication of scaffolds for bone tissue regeneration mentioned the use of diepoxyoctane, which is chemically related to 2-hydroxyoctan-3-one. This suggests potential applications of similar compounds in the field of regenerative medicine (Liu, Gu, & Fan, 2020).
Environmental and Ecological Studies
- Effects on Trap Catches of Woodboring Beetles : Research on the interactions of various lure components, including 2-hydroxyoctan-3-one, provides insights into the ecological impact and potential environmental applications of these compounds (Miller et al., 2021).
Tissue Engineering Materials
- Polyhydroxyalkanoates in Tissue Engineering : Research on polyhydroxyalkanoates, which include compounds like 2-hydroxyoctan-3-one, highlights their application in medical devices and tissue engineering, demonstrating the compound's relevance in biomedical contexts (Chen & Wu, 2005).
Propiedades
IUPAC Name |
2-hydroxyoctan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJODMDMOKFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyoctan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




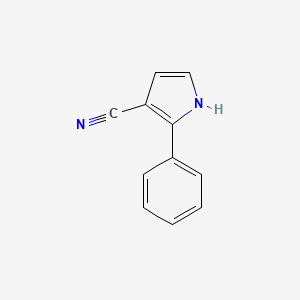
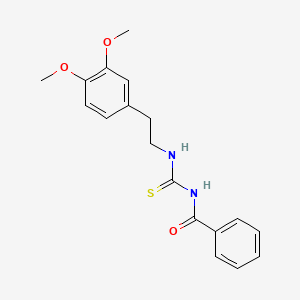
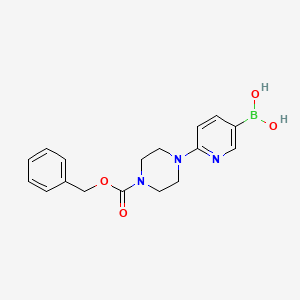
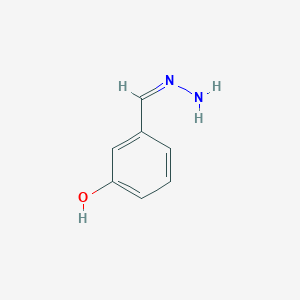
![2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B3270162.png)




![5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B3270187.png)
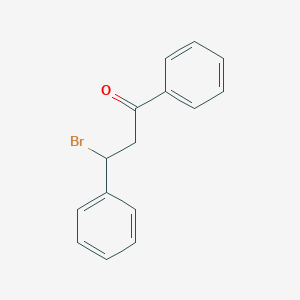
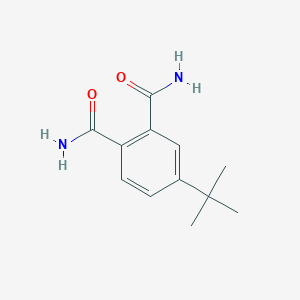
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3270224.png)